Benzoic acid, 2-((2-chlorophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide
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Overview
Description
Benzoic acid, 2-((2-chlorophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide is a complex organic compound with significant potential in various scientific fields. This compound features a benzoic acid core substituted with a 2-chlorophenylamino group, a nitro group, and an aminothioxomethyl hydrazide moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((2-chlorophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide typically involves multi-step organic reactions. One common method starts with the nitration of benzoic acid to introduce the nitro group. This is followed by the introduction of the 2-chlorophenylamino group through a substitution reaction. The final step involves the addition of the aminothioxomethyl hydrazide moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction conditions precisely. The use of catalysts and solvents would be carefully selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((2-chlorophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
Benzoic acid, 2-((2-chlorophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzoic acid, 2-((2-chlorophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures but different substituents on the benzoic acid core.
Nitroaromatic compounds: Compounds with nitro groups attached to aromatic rings.
Hydrazide derivatives: Compounds containing the hydrazide functional group.
Uniqueness
Benzoic acid, 2-((2-chlorophenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
195370-46-8 |
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Molecular Formula |
C14H12ClN5O3S |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
[[2-(2-chloroanilino)-4-nitrobenzoyl]amino]thiourea |
InChI |
InChI=1S/C14H12ClN5O3S/c15-10-3-1-2-4-11(10)17-12-7-8(20(22)23)5-6-9(12)13(21)18-19-14(16)24/h1-7,17H,(H,18,21)(H3,16,19,24) |
InChI Key |
LDWLTACRIICGDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NNC(=S)N)Cl |
Origin of Product |
United States |
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